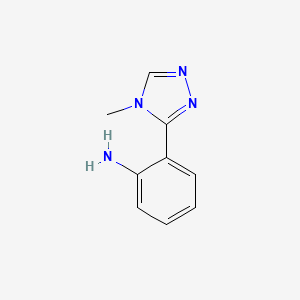

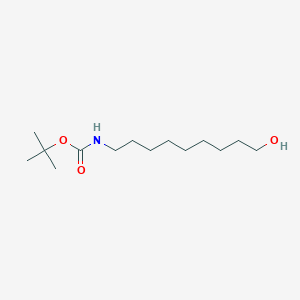

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Descripción general

Descripción

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole nucleus is an important pharmacophore in medicinal chemistry and is found in many biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical modifications . For example, 3-bromobenzoic acid can be converted into its methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide . The final step involves the cyclization of the compound, producing its 1,2,4-triazole derivative . This intermediate can then be coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques such as IR, HNMR, and UV–visible spectroscopy . For instance, the IR absorption spectra of some compounds showed two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can be influenced by various factors. For instance, the length of the alkyl chain on position N-4 can influence the activity, with a longer alkyl chain decreasing the activity significantly . Additionally, phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For example, the density functional theory (DFT) study can be used to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Aplicaciones Científicas De Investigación

Anticancer Agents

1,2,4-triazole derivatives, including “2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline”, have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines such as MCF-7, Hela, and A549 . Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Applications

Triazole compounds, including “2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline”, are present in several commercially available antifungal drugs . These drugs include fluconazole and voriconazole .

Antidepressant Applications

1,2,4-triazoles have been used in the development of antidepressant drugs . They have diverse applications due to their ability to bind with a variety of enzymes and receptors in the biological system .

Antiviral Applications

1,2,4-triazoles have shown potential as antiviral agents . They have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .

Anti-inflammatory Applications

1,2,4-triazoles have been used in the development of anti-inflammatory agents . They have been synthesized and evaluated for their anti-inflammatory properties .

Antibacterial Applications

1,2,4-triazoles have shown potential as antibacterial agents . They have been utilized in the development of several medicinal scaffolds that demonstrate antibacterial activities .

Antitubercular Applications

1,2,4-triazoles have shown potential as antitubercular agents . They have been utilized in the development of several medicinal scaffolds that demonstrate antitubercular activities .

Applications in Material Science

1,2,3-triazoles, which are similar to 1,2,4-triazoles, have found broad applications in material science . They have been used in polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, and fluorescent imaging .

Mecanismo De Acción

Target of Action

Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It’s known that similar compounds can form coordination complexes with metals, which may influence their interaction with biological targets .

Result of Action

Similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .

Direcciones Futuras

The future directions in the research of 1,2,4-triazole derivatives could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of novel 1,2,4-triazole derivatives and a comprehensive investigation of their properties using density functional theory (DFT) could provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Propiedades

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDYGZXOLZDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)

![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)

![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)

![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)